Cas no 2189499-00-9 (2-1-(4-methoxybenzoyl)azetidin-3-yl-2H-1,2,3-triazole)

2-1-(4-methoxybenzoyl)azetidin-3-yl-2H-1,2,3-triazole 化学的及び物理的性質
名前と識別子
-
- (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methoxyphenyl)methanone
- (4-methoxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
- 2-1-(4-methoxybenzoyl)azetidin-3-yl-2H-1,2,3-triazole
-
- インチ: 1S/C13H14N4O2/c1-19-12-4-2-10(3-5-12)13(18)16-8-11(9-16)17-14-6-7-15-17/h2-7,11H,8-9H2,1H3
- InChIKey: FAZOGMGZWJBLPP-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(=CC=1)OC)N1CC(C1)N1N=CC=N1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 319
- XLogP3: 1.1
- トポロジー分子極性表面積: 60.2
2-1-(4-methoxybenzoyl)azetidin-3-yl-2H-1,2,3-triazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6482-3126-5μmol |
2-[1-(4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole |
2189499-00-9 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6482-3126-4mg |
2-[1-(4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole |
2189499-00-9 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6482-3126-15mg |
2-[1-(4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole |
2189499-00-9 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6482-3126-2μmol |
2-[1-(4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole |
2189499-00-9 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6482-3126-30mg |
2-[1-(4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole |
2189499-00-9 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6482-3126-3mg |
2-[1-(4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole |
2189499-00-9 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6482-3126-20μmol |
2-[1-(4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole |
2189499-00-9 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6482-3126-100mg |
2-[1-(4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole |
2189499-00-9 | 100mg |
$372.0 | 2023-09-08 | ||
Life Chemicals | F6482-3126-2mg |
2-[1-(4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole |
2189499-00-9 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6482-3126-10μmol |
2-[1-(4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole |
2189499-00-9 | 10μmol |
$103.5 | 2023-09-08 |
2-1-(4-methoxybenzoyl)azetidin-3-yl-2H-1,2,3-triazole 関連文献
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
2-1-(4-methoxybenzoyl)azetidin-3-yl-2H-1,2,3-triazoleに関する追加情報
Introduction to 2-1-(4-methoxybenzoyl)azetidin-3-yl-2H-1,2,3-triazole (CAS No. 2189499-00-9) and Its Emerging Applications in Chemical Biology
2-1-(4-methoxybenzoyl)azetidin-3-yl-2H-1,2,3-triazole, identified by the chemical registration number CAS No. 2189499-00-9, is a structurally sophisticated heterocyclic compound that has garnered significant attention in the field of chemical biology and drug discovery. This molecule represents a fusion of benzoyl and triazole moieties with an azetidine ring, creating a unique pharmacophoric framework that exhibits promising biological activities. The presence of the 4-methoxybenzoyl group enhances its solubility and interaction with biological targets, making it a valuable scaffold for medicinal chemistry investigations.
The compound's molecular structure is characterized by a rigid bicyclic system, which contributes to its stability and binding affinity. The azetidin ring, a five-membered nitrogen-containing heterocycle, is known for its role in various bioactive molecules, including antibiotics and antiviral agents. When combined with the 2H-1,2,3-triazole moiety, the compound gains additional potential for modulating biological pathways. The triazole group is particularly noteworthy for its ability to engage in hydrogen bonding and metal coordination, which can be exploited in designing targeted therapies.
Recent advancements in computational chemistry have enabled the virtual screening of large libraries of such compounds to identify potential drug candidates. The structure-activity relationship (SAR) studies on derivatives of 2-1-(4-methoxybenzoyl)azetidin-3-yl-2H-1,2,3-triazole have revealed that modifications at the benzoyl and triazole positions can significantly alter its pharmacological profile. For instance, substituents that enhance electron density at the triazole nitrogen may improve binding to enzyme active sites.
In the realm of medicinal chemistry, this compound has been explored for its potential as an inhibitor of kinases and other enzyme targets implicated in cancer and inflammatory diseases. The 4-methoxybenzoyl group serves as a key pharmacophore for interacting with hydrophobic pockets in protein targets, while the triazole moiety provides a handle for further derivatization. Such features make it an attractive candidate for developing small-molecule inhibitors with high selectivity.
One of the most compelling aspects of this compound is its versatility in medicinal chemistry applications. Researchers have leveraged its scaffold to design analogs with enhanced bioavailability and reduced toxicity. For example, prodrug strategies involving this molecule have shown promise in improving oral absorption while maintaining therapeutic efficacy. This underscores the importance of structural optimization in translating promising leads into viable drug candidates.
The synthesis of 2-1-(4-methoxybenzoyl)azetidin-3-yl-2H-1,2,3-triazole (CAS No. 2189499-00-9) involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include cycloaddition reactions between azetidinone derivatives and azides to form the triazole ring, followed by acylation with 4-methoxybenzoic acid derivatives under mild conditions. These reactions are often catalyzed by transition metals such as palladium or copper, which facilitate cross-coupling processes with high efficiency.
The role of computational modeling in understanding the interactions between this compound and biological targets cannot be overstated. Molecular docking studies have been instrumental in predicting binding affinities and identifying key residues involved in ligand-receptor interactions. These insights guide experimental efforts by prioritizing analogs likely to exhibit desired biological activities. Furthermore, quantum mechanical calculations have provided detailed insights into the electronic structure of the molecule, which is crucial for rationalizing its reactivity and stability.
Recent publications highlight the use of fluorescent probes derived from this scaffold for studying protein-protein interactions in cells. The 4-methoxybenzoyl group can be functionalized to emit light upon binding to specific targets, allowing researchers to visualize molecular events in real time. Such probes are invaluable tools for understanding complex signaling pathways and have applications in both research and diagnostic settings.
The potential applications of 2H-1,2,3-triazole containing compounds extend beyond oncology and inflammation research. Emerging evidence suggests that these molecules may also play a role in neurodegenerative diseases by modulating neurotransmitter receptors or inhibiting aberrant protein aggregation. The structural features of this compound make it well-suited for targeting amyloid-beta plaques or tau tangles associated with Alzheimer's disease.
In conclusion,CAS No 2189499-00-9, refers to a novel heterocyclic compound (2-1(4methoxybenzoyl)azetidin-3-yl-2H-1,2,3), holds significant promise as a pharmacological scaffold due to its unique structural features and biological activities. Ongoing research continues to uncover new therapeutic applications for derivatives of this compound, emphasizing its importance in modern drug discovery efforts.
2189499-00-9 (2-1-(4-methoxybenzoyl)azetidin-3-yl-2H-1,2,3-triazole) Related Products
- 1040654-18-9(N-(cyclohexylmethyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide)
- 897618-91-6(2-(4-fluorophenyl)-N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)acetamide)
- 392323-83-0(ethyl 2-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}-4,5-dimethylthiophene-3-carboxylate)
- 266309-22-2(4-methyl-2-(trifluoroacetyl)cyclohexan-1-one)
- 1344674-94-7(3-{4-[(4-Methylbenzenesulfonyl)oxy]phenyl}prop-2-enoic acid)
- 1348418-97-2(Scrambled TRAP Fragment)
- 1261880-21-0(2-Chloro-4-(4-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine)
- 2059966-76-4(3-amino-5-methyl-1H-indazole-7-carboxylic acid)
- 2757836-51-2((2R)-2-[2-(2,2,2-trifluoroacetamido)acetamido]pentanoic acid)
- 2228279-88-5(2-methyl-4-(1-methylcyclohexyl)butan-2-amine)




